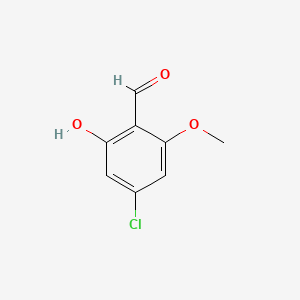
4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Vue d'ensemble
Description
4-Chloro-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring
Mécanisme D'action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or oxidation .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in dna synthesis and cellular metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to induce changes in cellular processes, potentially leading to altered cell function or cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2-hydroxy-6-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-hydroxybenzaldehyde with methanol in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the methoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-Chloro-2-hydroxy-6-methoxybenzoic acid.
Reduction: 4-Chloro-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-hydroxy-6-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the methoxy group.
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Contains an additional chlorine atom.
Uniqueness
4-Chloro-2-hydroxy-6-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorine and methoxy groups enhances its versatility in synthetic applications and its potential as a bioactive compound .
Propriétés
IUPAC Name |
4-chloro-2-hydroxy-6-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIKBDAVNNQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)
![N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2994543.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2994545.png)
![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)
![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)


![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)


